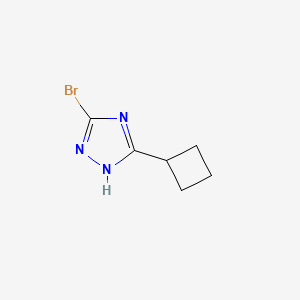
5-Bromo-3-cyclobutyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromo-3-cyclobutyl-1H-1,2,4-triazole is a chemical compound with the molecular formula C6H8BrN3 and a molecular weight of 202.05 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 5-Bromo-3-cyclobutyl-1H-1,2,4-triazole is 1S/C6H8BrN3/c7-6-8-5(9-10-6)4-2-1-3-4/h4H,1-3H2,(H,8,9,10) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
5-Bromo-3-cyclobutyl-1H-1,2,4-triazole is a solid substance at room temperature . It has a molecular weight of 202.05 .Scientific Research Applications
Anticancer Agent Development
The 1,2,4-triazole derivatives, including compounds like 5-Bromo-3-cyclobutyl-1H-1,2,4-triazole, have been studied for their potential as anticancer agents. These compounds can be designed to target specific cancer cell lines, and their cytotoxic activities are evaluated to determine their efficacy and safety . The ability to form hydrogen bonds with different targets can lead to improved pharmacokinetics and pharmacological properties, making them promising candidates for cancer therapy .
Aromatase Inhibition
Molecular docking studies suggest that 1,2,4-triazole derivatives can act as inhibitors of the aromatase enzyme, which is a potential target for the treatment of hormone-dependent cancers . By binding to the active site of aromatase, these compounds could potentially reduce the production of estrogen, which is a key hormone in the progression of certain types of breast cancer .
Pharmaceutical Scaffold Enhancement
The 1,2,4-triazole ring is recognized as an important pharmaceutical scaffold. Its presence in a compound can improve the pharmacokinetic and toxicological properties of the drug. This makes 5-Bromo-3-cyclobutyl-1H-1,2,4-triazole a valuable building block in drug design, potentially leading to the development of drugs with better efficacy and reduced side effects .
Organic Synthesis
In organic chemistry, 1,2,4-triazoles are used as intermediates in the synthesis of more complex molecules. Their ability to participate in various chemical reactions makes them versatile building blocks for constructing a wide range of organic compounds .
Supramolecular Chemistry
The triazole ring system can engage in hydrogen bonding and other non-covalent interactions, which are fundamental in supramolecular chemistry. These interactions can be harnessed to create self-assembling systems, sensors, and materials with novel properties .
Bioconjugation and Chemical Biology
1,2,4-Triazole derivatives can be used in bioconjugation, which is the process of chemically linking two molecules together. This application is particularly useful in chemical biology for attaching biomolecules to various probes or surfaces, thereby enabling the study of biological processes at the molecular level .
properties
IUPAC Name |
3-bromo-5-cyclobutyl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c7-6-8-5(9-10-6)4-2-1-3-4/h4H,1-3H2,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUQNTOHSIUTIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=NN2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672504 |
Source


|
| Record name | 3-Bromo-5-cyclobutyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-cyclobutyl-1H-1,2,4-triazole | |
CAS RN |
1199215-81-0 |
Source


|
| Record name | 5-Bromo-3-cyclobutyl-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-cyclobutyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

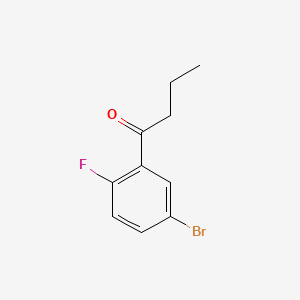




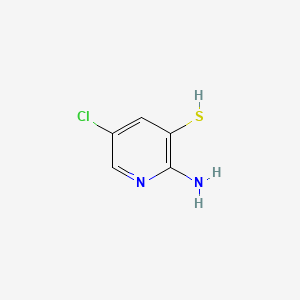
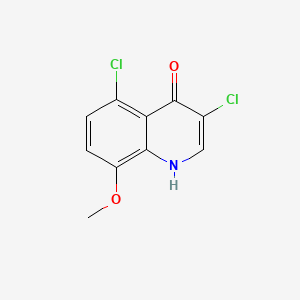
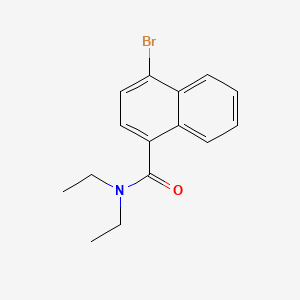
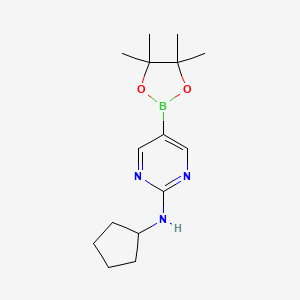
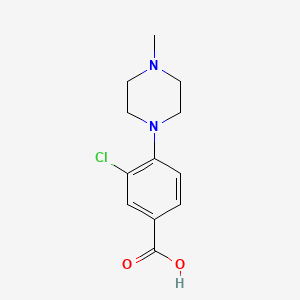
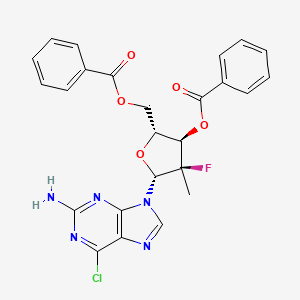
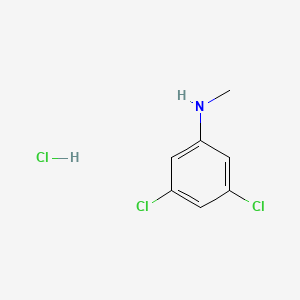

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-](/img/structure/B598035.png)